molecular formula C12H19NO B5708070 2-[benzyl(propyl)amino]ethanol

2-[benzyl(propyl)amino]ethanol

Cat. No.: B5708070
M. Wt: 193.28 g/mol
InChI Key: RMSBMILECANKNX-UHFFFAOYSA-N
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Description

2-[Benzyl(propyl)amino]ethanol is a secondary ethanolamine derivative with the molecular formula C₁₂H₁₉NO (hypothetical calculation) and a molecular weight of 193.3 g/mol. Its structure comprises a benzyl (C₆H₅CH₂) and a propyl (C₃H₇) group attached to the nitrogen atom of ethanolamine (HOCH₂CH₂NH). The benzyl group introduces aromaticity, while the propyl chain contributes aliphatic flexibility. Though direct pharmacological or industrial data for this compound are absent in the provided evidence, its structural analogs (e.g., substituted ethanolamines) are widely used in pharmaceuticals, surfactants, and organic synthesis .

Properties

IUPAC Name

2-[benzyl(propyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-8-13(9-10-14)11-12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSBMILECANKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(propyl)amino]ethanol typically involves the reaction of benzylamine with propylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the correct formation of the desired product. The process can be summarized as follows:

    Step 1: Benzylamine reacts with propylamine to form an intermediate.

    Step 2: The intermediate is then reacted with ethylene oxide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(propyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

2-[benzyl(propyl)amino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[benzyl(propyl)amino]ethanol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-[benzyl(propyl)amino]ethanol with related ethanolamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Trends pKa (Amino Group) Synthesis Yield Applications
This compound (Target) C₁₂H₁₉NO 193.3 Benzyl, propyl Low water solubility ~8–9 (estimated) Not reported Surfactants, drug intermediates
2-((2-Methoxyethyl)(methyl)amino)ethanol C₆H₁₅NO₂ 133.2 Methoxyethyl, methyl Moderate (polar groups) ~8.5 (estimated) 88% Pharmaceutical intermediates
2-(Diisopropylamino)ethanol C₈H₁₉NO 145.2 Diisopropyl Low (hydrophobic) ~9.5 Not reported Corrosion inhibitors, solvents
Tamsulosin HCl C₂₀H₂₈N₂O₅S·HCl 445.0 o-Ethoxyphenoxy, sulfonamide Sparingly soluble 8.37 (secondary amine) Not reported α₁-Adrenergic antagonist
2-[Methyl(3-trimethoxysilylpropyl)amino]ethanol C₉H₂₃NO₄Si 257.4 Methyl, trimethoxysilylpropyl Soluble in organics Not reported Not reported Silane coupling agents

Key Observations:

  • Solubility: The benzyl group in the target compound reduces water solubility compared to methoxyethyl or polar derivatives (e.g., Tamsulosin HCl) but enhances solubility in organic solvents like ethanol or acetone .
  • pKa: Electron-withdrawing substituents (e.g., benzyl) likely lower the amino group’s pKa (~8–9) compared to alkyl-substituted analogs like 2-(diisopropylamino)ethanol (pKa ~9.5) .
  • Synthesis: Alkylation reactions using bromoethanol or similar reagents (as in ) are common for ethanolamine derivatives.

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